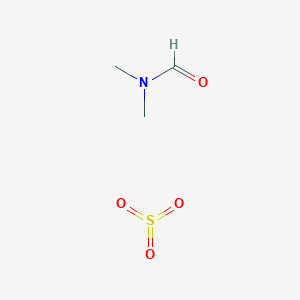

H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The peptide sequence "H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH" appears to be a synthetic peptide with a specific arrangement of amino acids. While the provided papers do not directly discuss this exact sequence, they do provide insight into the importance of amino acid sequences in biological functions and their synthetic counterparts.

Synthesis Analysis

The synthesis of peptides can be performed using methods such as the Merrifield solid-phase method, as mentioned in the second paper where a 21 amino acid sequence was synthesized . This method involves the stepwise addition of amino acid residues to a growing peptide chain, which is anchored to a solid support. The process is highly efficient for creating specific peptide sequences, which can then be used in various assays or for studying protein interactions.

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and can have significant implications for its function. For example, the sequence provided in the first paper for the H subunit of the reaction center protein from Rhodopseudomonas sphaeroides R-26 suggests a region rich in hydrophobic residues, indicating a potential membrane-associated role . Similarly, the sequence of interest here may have structural features that dictate its solubility, stability, and interaction with other molecules.

Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, often related to their functional groups. For instance, the amino group can participate in forming peptide bonds, while the carboxyl group can be involved in esterification. The side chains of amino acids can also engage in reactions specific to their functional groups, such as phosphorylation of serine or threonine residues or the formation of disulfide bridges between cysteine residues. The papers provided do not detail chemical reactions for the specific sequence given, but the principles of peptide chemistry apply .

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid composition. Hydrophobic residues tend to drive the peptide towards forming more structured domains within hydrophobic environments, such as cell membranes, while hydrophilic residues allow for interactions with aqueous environments . The sequence's charge, polarity, and size will affect its solubility and stability. The antigenic properties of a peptide, as seen in the second paper, can be critical for its recognition by antibodies, which is essential for diagnostic assays .

科学研究应用

蛋白质结构与功能

对肽段的研究通常侧重于了解各种生物体中蛋白质的结构和功能。例如,对来自骨骼肌中肌苷酸激酶的氨基酸序列的研究提供了有关酶结构和活性的见解,强调了特定氨基酸序列在酶功能中的作用(Heil et al., 1974)。同样,已确定了小鼠主要组织相容性复合体同种异体抗原的氨基酸序列,阐明了免疫应答机制(Uehara et al., 1980)。

酶活性和稳定性

肽段及其序列对于研究酶的稳定性和活性至关重要。对蛋白质(如热稳定丝氨酸蛋白酶)的序列分析揭示了序列同源性与酶稳定性之间的关系,为设计更稳定的酶奠定了基础(Baudys̆等人,1982年)。

在疾病和治疗中的作用

对肽段的研究延伸到医学领域,在那里特定序列与疾病或治疗潜力相关联。例如,对人类肿瘤来源的血管生成素的研究对于通过其在肿瘤血管生成中的作用来理解和治疗癌症具有重要意义(Strydom et al., 1985)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H168N30O35/c1-10-55(5)87(139-102(168)78(53-143)136-100(166)76(49-85(154)155)135-101(167)77(52-142)137-103(169)79-29-21-45-141(79)108(174)58(8)124-104(170)86(114)54(3)4)105(171)130-69(34-38-80(113)146)92(158)123-57(7)90(156)126-70(35-39-82(148)149)95(161)128-71(36-40-83(150)151)96(162)134-75(48-62-50-121-65-25-16-15-24-64(62)65)99(165)133-74(47-61-30-32-63(145)33-31-61)98(164)132-73(46-60-22-13-12-14-23-60)91(157)122-51-81(147)125-66(26-17-18-42-112)97(163)138-88(56(6)11-2)106(172)140-89(59(9)144)107(173)129-68(28-20-44-120-111(117)118)93(159)127-67(27-19-43-119-110(115)116)94(160)131-72(109(175)176)37-41-84(152)153/h12-16,22-25,30-33,50,54-59,66-79,86-89,121,142-145H,10-11,17-21,26-29,34-49,51-53,112,114H2,1-9H3,(H2,113,146)(H,122,157)(H,123,158)(H,124,170)(H,125,147)(H,126,156)(H,127,159)(H,128,161)(H,129,173)(H,130,171)(H,131,160)(H,132,164)(H,133,165)(H,134,162)(H,135,167)(H,136,166)(H,137,169)(H,138,163)(H,139,168)(H,140,172)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,115,116,119)(H4,117,118,120)/t55-,56-,57-,58-,59+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,86-,87-,88-,89-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNJYLBUIKGQGT-GCWAPHMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H168N30O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。